Cholesteryl Palmitate-d7: A Technical Guide for Advanced Lipidomics
Cholesteryl Palmitate-d7: A Technical Guide for Advanced Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cholesteryl palmitate-d7, a critical tool in the field of lipidomics. We will explore its chemical properties, its essential role as an internal standard, and detailed methodologies for its application in the quantitative analysis of cholesteryl esters using mass spectrometry.
Introduction to Cholesteryl Palmitate-d7
Cholesteryl palmitate-d7 is the deuterated form of cholesteryl palmitate, a cholesterol ester that plays a significant role in the transport and storage of cholesterol in the body. In lipidomics, a field dedicated to the comprehensive analysis of lipids in biological systems, accurate quantification is paramount. Due to its chemical similarity to the endogenous analyte and its distinct mass, Cholesteryl palmitate-d7 serves as an ideal internal standard for isotope dilution mass spectrometry.[1] Its use allows for the correction of variability during sample preparation and analysis, leading to highly accurate and reproducible quantification of cholesteryl palmitate.[2]
Chemical Properties:
| Property | Value |
| Chemical Formula | C₄₃H₆₉D₇O₂ |
| Molecular Weight | 632.12 g/mol [3] |
| Synonyms | 16:0 Cholesterol-d7 ester, Cholesterol-d7 Palmitate, 16:0(CE-d7), CE-d7(16:0)[3] |
| Purity | ≥99% deuterated forms (d1-d7)[3] |
| Storage | -20°C[3] |
The Role of Internal Standards in Lipidomics
The complexity of biological matrices presents a significant challenge for accurate lipid quantification. Variations in sample extraction efficiency, instrument response, and ion suppression can all introduce errors. Internal standards are essential for mitigating these issues. By adding a known quantity of an internal standard that is chemically and physically similar to the analyte of interest at the beginning of the experimental workflow, these variations can be normalized.[2] Deuterated standards, like Cholesteryl palmitate-d7, are considered the "gold standard" as they co-elute with the endogenous lipid and experience similar matrix effects, providing the most accurate correction.[2]
Quantitative Analysis of Cholesteryl Palmitate using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of lipids. By coupling the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, researchers can accurately measure the levels of specific lipid species in complex mixtures. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and the internal standard, further enhancing the accuracy of the analysis.
Quantitative Performance Data:
The following table summarizes typical quantitative performance parameters for the analysis of cholesteryl palmitate using Cholesteryl palmitate-d7 as an internal standard. These values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [5] |
| Intra-day Precision (CV) | < 10% | [4] |
| Inter-day Precision (CV) | < 15% | [4] |
| Extraction Recovery | 85 - 115% | [4] |
Detailed Experimental Protocol
This section provides a detailed protocol for the quantitative analysis of cholesteryl palmitate in human plasma using Cholesteryl palmitate-d7 as an internal standard.
Materials and Reagents
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Cholesteryl palmitate (analytical standard)
-
Cholesteryl palmitate-d7 (internal standard)
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Chloroform (HPLC grade)
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Methanol (HPLC grade)
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Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
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Ammonium (B1175870) formate
-
Human plasma (or other biological matrix)
Standard and Sample Preparation
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Preparation of Stock Solutions:
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Prepare a stock solution of cholesteryl palmitate in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.
-
Prepare a stock solution of Cholesteryl palmitate-d7 in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the cholesteryl palmitate stock solution to create a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the Cholesteryl palmitate-d7 internal standard to a final concentration of 100 ng/mL.
-
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
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To 100 µL of plasma, add 10 µL of the Cholesteryl palmitate-d7 internal standard working solution (e.g., 10 µg/mL in methanol).
-
Add 1.5 mL of ice-cold chloroform:methanol (2:1, v/v) to precipitate proteins and extract lipids.
-
Vortex vigorously for 2 minutes.
-
Add 300 µL of LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer (chloroform phase) and transfer to a clean tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v).[6]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate.
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Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholesteryl Palmitate | 625.6 | 369.3 | 25 |
| Cholesteryl Palmitate-d7 | 632.6 | 376.3 | 25 |
Data Analysis
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Integrate the peak areas for both the cholesteryl palmitate and Cholesteryl palmitate-d7 MRM transitions.
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Calculate the ratio of the peak area of cholesteryl palmitate to the peak area of Cholesteryl palmitate-d7.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the cholesteryl palmitate calibration standards.
-
Determine the concentration of cholesteryl palmitate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Cholesteryl palmitate-d7 is an indispensable tool for accurate and precise quantification of cholesteryl palmitate in complex biological samples. Its use as an internal standard in LC-MS/MS-based lipidomics workflows enables researchers to overcome the challenges of analytical variability, thereby generating reliable data for advancing our understanding of lipid metabolism in health and disease. The detailed protocol provided in this guide serves as a comprehensive resource for scientists and professionals in the field of lipidomics and drug development.
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
